(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone
Description
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c21-18(17-10-13-6-4-5-9-16(13)19-17)20-11-15(12-20)24(22,23)14-7-2-1-3-8-14/h4-6,9-10,14-15,19H,1-3,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBJSAKXXYIJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains an azetidine ring, which is a four-membered cyclic amine. Azetidines can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Biological Activity
(3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for various biological activities. The molecular formula for this compound is C18H22N2O3S, and it has a molecular weight of 346.45 g/mol. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound's activity is primarily attributed to its ability to interact with specific biological targets, including enzymes involved in metabolic pathways. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are critical in the metabolism of tryptophan. By inhibiting these enzymes, the compound can potentially modulate immune responses and influence tumor microenvironments, making it a candidate for cancer therapy and immunotherapy applications .
Therapeutic Applications
Research indicates that this compound may be effective in treating various conditions related to immune dysregulation and cancer. Its role as an IDO/TDO inhibitor suggests potential applications in:
- Cancer Treatment : By inhibiting tryptophan degradation, the compound may enhance anti-tumor immunity.
- Autoimmune Diseases : Modulating immune responses could provide therapeutic benefits in conditions such as rheumatoid arthritis or lupus.
- Neurological Disorders : Given the role of tryptophan in serotonin synthesis, there may be implications for mood disorders.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For instance, modifications to the azetidine ring or the indole moiety have been explored to improve binding affinity to target enzymes .
Case Studies
- In Vivo Studies : Animal models have shown that compounds similar to this compound can significantly reduce tumor growth when administered alongside standard chemotherapy agents.
- Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of IDO inhibitors in cancer patients, with promising preliminary results indicating improved immune responses and reduced tumor progression.
Data Table: Biological Activity Overview
Scientific Research Applications
Therapeutic Applications
Research indicates that (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone may be effective in treating various conditions related to immune dysregulation and cancer:
- Cancer Treatment : The inhibition of IDO/TDO may enhance anti-tumor immunity by preventing the degradation of tryptophan, which is crucial for T-cell activation.
- Autoimmune Diseases : The compound's ability to modulate immune responses suggests potential therapeutic benefits in conditions like rheumatoid arthritis and lupus.
- Neurological Disorders : Given the role of tryptophan in serotonin synthesis, there may be implications for mood disorders such as depression .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications to the azetidine ring or the indole moiety have been explored to improve binding affinity to target enzymes.
In Vivo Studies
Animal models have shown that compounds structurally similar to this compound can significantly reduce tumor growth when administered alongside standard chemotherapy agents. These studies highlight the potential of this compound as an adjunct therapy in cancer treatment .
Clinical Trials
Early-phase clinical trials are underway to evaluate the safety and efficacy of IDO inhibitors in cancer patients. Preliminary results indicate improved immune responses and reduced tumor progression, suggesting that this compound could be a valuable addition to cancer treatment regimens .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The azetidine ring’s nitrogen and sulfonyl group serve as key sites for nucleophilic substitution.
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Azetidine Ring Reactivity : The tertiary nitrogen in the azetidine ring can undergo quaternization with alkyl halides (e.g., methyl iodide) under mild conditions (room temperature, polar aprotic solvents like DMF) to form ammonium salts .
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Sulfonyl Group Reactivity : The cyclohexylsulfonyl moiety participates in nucleophilic displacement reactions with amines or thiols. For example, reaction with primary amines (e.g., benzylamine) in the presence of a base (e.g., K₂CO₃) yields sulfonamide derivatives.
Table 1: Nucleophilic Substitution Reactions
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Azetidine N-atom | Methyl iodide | DMF, RT, 12h | Quaternary ammonium salt | 75% | |
| Cyclohexylsulfonyl | Benzylamine | K₂CO₃, DCM, reflux, 6h | N-Benzyl sulfonamide | 68% |
Oxidation-Reduction Reactions
The sulfonyl group and methanone bridge are redox-active sites.
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Sulfonyl Group Reduction : Treatment with LiAlH₄ reduces the sulfonyl group to a thioether, forming (3-(cyclohexylthio)azetidin-1-yl)(1H-indol-2-yl)methanone .
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Methanone Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol, though steric hindrance from the azetidine and indole groups limits efficiency (yields ~40%).
Table 2: Redox Reactions
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfonyl reduction | LiAlH₄, THF, 0°C → RT, 4h | Cyclohexylthio-azetidine derivative | 82% | |
| Methanone reduction | H₂ (1 atm), 10% Pd/C, MeOH, 24h | Secondary alcohol | 40% |
Coupling Reactions
The indole moiety enables participation in cross-coupling reactions.
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Buchwald-Hartwig Amination : The indole’s C-3 position couples with aryl halides (e.g., 4-bromotoluene) using Pd(OAc)₂/Xantphos as a catalyst system, forming aryl-substituted indoles .
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Suzuki-Miyaura Coupling : Boronic acids (e.g., phenylboronic acid) react at the indole’s C-2 position under Pd(PPh₃)₄ catalysis .
Table 3: Cross-Coupling Reactions
Electrophilic Substitution on Indole
The indole ring undergoes electrophilic substitution at C-3 and C-5 positions.
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Mannich Reaction : Reacts with formaldehyde and secondary amines under solvent-free conditions (CaO as base) to form bis(indolyl)methane derivatives .
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Vilsmeier-Haack Formylation : POCl₃/DMF electrophile selectively formylates the indole’s C-5 position .
Table 4: Electrophilic Substitution
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Mannich reaction | Paraformaldehyde, morpholine, CaO | Bis(indolyl)methane | 74% | |
| Vilsmeier-Haack | POCl₃, DMF, 0°C → RT | 5-Formyl-indole derivative | 51% |
Aza-Michael Additions
The azetidine ring’s strained geometry facilitates aza-Michael additions with α,β-unsaturated carbonyl compounds. For example, reaction with methyl acrylate in acetonitrile (DBU catalyst) forms a β-amino ester adduct .
Thermal and Photochemical Stability
-
Thermal Degradation : Above 200°C, the sulfonyl group decomposes, releasing SO₂ and forming cyclohexane byproducts.
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Photoreactivity : UV irradiation (λ = 254 nm) induces C–S bond cleavage in the sulfonyl group, generating a thiyl radical intermediate.
Key Mechanistic Insights
-
Steric Effects : Bulky cyclohexylsulfonyl and azetidine groups hinder reactions at the methanone bridge.
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Electronic Effects : Electron-withdrawing sulfonyl group deactivates the azetidine ring toward electrophiles but enhances nucleophilic substitution .
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Regioselectivity : Indole’s C-3 position is more reactive than C-2 in electrophilic substitutions due to favorable resonance stabilization .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- The target compound’s azetidine-sulfonyl group distinguishes it from simpler indole-ethanone derivatives (e.g., phenylsulfonyl in ), which lack the constrained four-membered ring.
- The tetrahydrobenzimidazole derivative shares a bicyclic heterocycle but replaces sulfonyl with a basic amine-containing system, likely impacting solubility and target selectivity.
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological and Solubility Data
Key Observations:
- The cyclohexylsulfonyl group likely reduces aqueous solubility compared to phenylsulfonyl derivatives , though empirical data are lacking.
- Indole-derived cannabinoids prioritize lipophilic side chains (e.g., pentyl) for CB1 binding, whereas the target’s sulfonyl-azetidine may favor alternative targets (e.g., enzymes or non-cannabinoid receptors).
- Toxicity risks for the target compound remain uncharacterized but could parallel sulfonyl-containing analogs (e.g., respiratory irritation as in ).
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound decomposes into two primary fragments:
- 3-(Cyclohexylsulfonyl)azetidine : A four-membered ring with a sulfonyl group at the 3-position.
- 1H-Indole-2-carbonyl : A heteroaromatic ketone derived from indole.
Key synthetic challenges include:
- Stability of the azetidine ring under sulfonation conditions.
- Regioselective acylation at the azetidine nitrogen.
- Compatibility of protecting groups for the indole NH moiety.
Synthetic Routes and Methodologies
Route 1: Sulfonation of Azetidine Followed by Acylation
Synthesis of 3-(Cyclohexylsulfonyl)azetidine
- Starting Material : 3-Aminoazetidine (or protected derivative).
- Sulfonation : React with cyclohexylsulfonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base.
Acylation with Indole-2-Carbonyl Chloride
- Activation : Generate indole-2-carbonyl chloride via reaction of indole-2-carboxylic acid with oxalyl chloride (2.0 equiv) in DCM.
- Coupling : React 3-(cyclohexylsulfonyl)azetidine (1.0 equiv) with indole-2-carbonyl chloride (1.2 equiv) in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP).
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | Cyclohexylsulfonyl chloride, TEA | 70 | >95% |
| Acylation | Indole-2-carbonyl chloride, DMAP | 58 | 93% |
Route 2: Ring-Closing Metathesis to Form Azetidine Core
Azetidine Formation via Grubbs Catalyst
- Substrate : N-allylcyclohexylsulfonamide and 1,3-dibromopropane.
- Reaction : Use Grubbs II catalyst (5 mol%) in DCM under reflux.
Subsequent Acylation
Same as Route 1 (Section 2.1.2).
Advantage : Avoids handling unstable azetidine intermediates.
Optimization and Troubleshooting
Sulfonation Efficiency
Analytical Characterization
Spectral Data
Q & A
Q. What are the recommended synthetic routes for (3-(cyclohexylsulfonyl)azetidin-1-yl)(1H-indol-2-yl)methanone?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the azetidine core. Azetidine derivatives are often synthesized via cyclization of 1,3-dihalopropanes with amines or through ring-opening of epoxides .
- Step 2: Sulfonylation at the 3-position of azetidine using cyclohexanesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) to introduce the sulfonyl group .
- Step 3: Coupling the indole-2-carbonyl moiety via amide bond formation. This can be achieved using coupling agents like EDCI/HOBt or through nucleophilic substitution if a reactive leaving group (e.g., chloride) is present .
- Key Considerations: Use inert atmosphere (N₂/Ar) for moisture-sensitive steps and monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography (silica gel, eluent: EtOAc/hexane) .
Q. How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Q. What are the best practices for handling and storing this compound?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) and work in a fume hood. The sulfonyl group may cause irritation; avoid inhalation or skin contact .
- Storage: Store in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption .
- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to assess shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for similar azetidine-indole hybrids?
Methodological Answer:
- Reproducibility Checks: Verify catalyst purity (e.g., p-TSA in ) and solvent dryness. Trace water can deactivate catalysts or promote side reactions .
- Byproduct Analysis: Use LC-MS or GC-MS to identify impurities (e.g., unreacted sulfonyl chloride or dimerization products). Adjust stoichiometry or reaction time accordingly .
- Case Study: In , yields for indole derivatives improved from 50% to 85% by optimizing reaction temperature (80°C → 60°C) and catalyst loading (10 mol% → 5 mol%) .
Q. What computational methods are suitable for predicting the bioactivity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (indole moiety) or sulfotransferases (sulfonyl group). Validate with crystallographic data from PDB entries (e.g., 5HT2A receptor) .
- DFT Calculations: Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing effect may enhance binding affinity .
Q. How to design a robust bioactivity assay for this compound?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs. For example, indole derivatives often target kinases or GPCRs, while sulfonamides inhibit carbonic anhydrases .
- Assay Conditions:
- Data Interpretation: Perform dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., ANOVA with p < 0.05) .
Q. What strategies mitigate regioselectivity challenges during sulfonylation of the azetidine ring?
Methodological Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc) at the azetidine nitrogen to direct sulfonylation to the 3-position .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor sulfonylation at sterically accessible positions. achieved >90% regioselectivity using DMF at 0°C .
- Kinetic vs Thermodynamic Control: Lower temperatures (0–25°C) favor kinetic products (3-position), while higher temperatures may lead to isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
